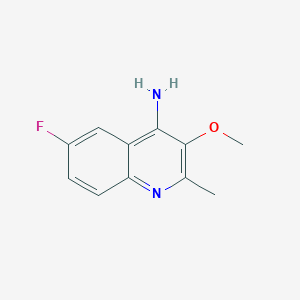

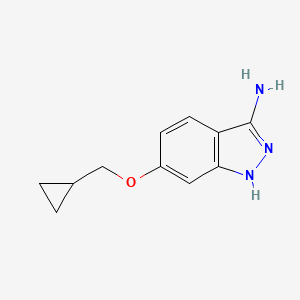

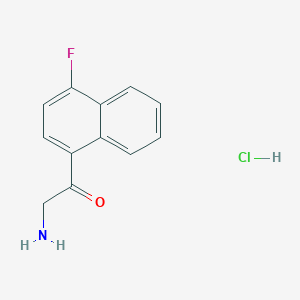

![molecular formula C11H10BrN3S B1450299 6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 742004-46-2](/img/structure/B1450299.png)

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole

Overview

Description

6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole is a chemical compound with the CAS Number: 742004-46-2 . It has a molecular weight of 296.19 . The IUPAC name for this compound is 6-(bromomethyl)-3-phenyl-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.19 . Further properties such as melting point, boiling point, solubility, and others are not available in the literature.Scientific Research Applications

Synthesis and Reaction Mechanisms :

- Britsun, Esipenko, and Lozinskii (2005) explored the reaction of related triazolo-thiazin-7-ones with aryl bromomethyl ketones. They found that the products varied depending on the structure of the substituent R group, indicating the versatility of these compounds in chemical reactions (Britsun, Esipenko, & Lozinskii, 2005).

- Zhao Gui-fang (2008) discussed the microwave-enhanced synthesis of 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, a method that offers advantages such as short reaction time and high yield. This research highlights an efficient method for synthesizing derivatives of the compound (Zhao Gui-fang, 2008).

Antimicrobial and Antifungal Activities :

- Eweiss and Bahajaj (1987) and Chowrasia et al. (2017) have reported on the antimicrobial properties of derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. These compounds displayed promising activities against various microbial strains, suggesting potential applications in antimicrobial therapies (Eweiss & Bahajaj, 1987); (Chowrasia et al., 2017).

Potential in Cancer Research :

- Badr and Barwa (2011) and Chowrasia et al. (2017) have investigated the cytotoxic activities of certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles against human cancer cell lines, indicating their potential as anticancer agents (Badr & Barwa, 2011); (Chowrasia et al., 2017).

Future Directions

The future directions for this compound could involve further studies on its potential applications. For example, similar compounds have been studied for their second-order nonlinear optical properties , suggesting potential applications in optoelectronics. Additionally, similar compounds have shown promising cytotoxic activities , suggesting potential applications in cancer treatment.

Mechanism of Action

Target of Action

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been shown to interact with a variety of enzymes and receptors .

Mode of Action

It is known that similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Biochemical Pathways

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .

Result of Action

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been shown to exhibit promising cytotoxic activities through egfr and parp-1 inhibitions with apoptosis-induction in cancer cells .

Biochemical Analysis

Biochemical Properties

6-(Bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in enzyme activity, which is beneficial in conditions where these enzymes are overactive.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, its interaction with carbonic anhydrase involves binding to the zinc ion in the enzyme’s active site, leading to inhibition . This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, affecting cellular pH regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant biochemical activity. At higher doses, toxic effects such as liver and kidney damage have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is crucial for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its activity, as it can interact with different biomolecules within these compartments, influencing cellular processes.

properties

IUPAC Name |

6-(bromomethyl)-3-phenyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFGOQIZSNTHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

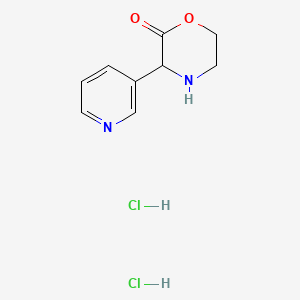

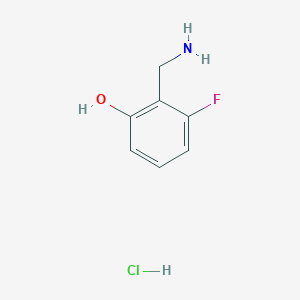

![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)

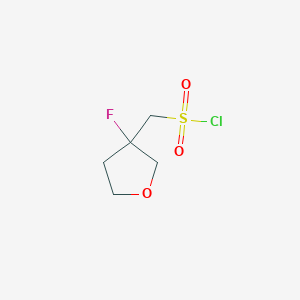

![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)

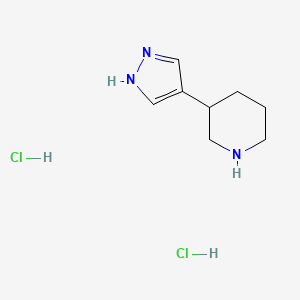

![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)

![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)